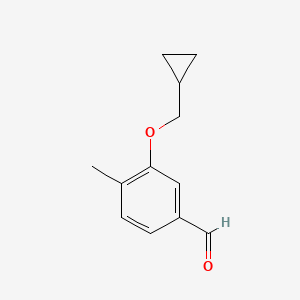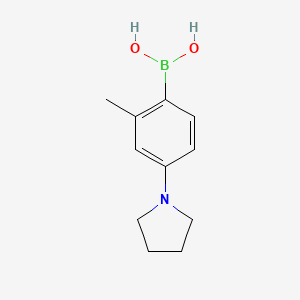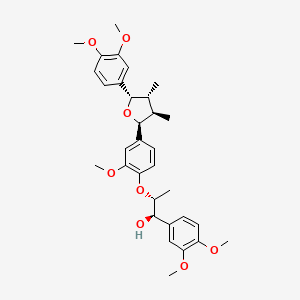
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halogenated pyrimidine precursor. One common method includes the use of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of LiCl or by Mg/Br exchange with i-PrMgCl·LiCl . The reaction is carried out at low temperatures (0°C) to ensure high yields. Industrial production methods may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale .
Analyse Des Réactions Chimiques
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups . The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action for (4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst . This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved in its biological applications include the reversible binding to diols in biological molecules, which can be exploited for sensing and inhibition purposes .
Comparaison Avec Des Composés Similaires
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and pinacolborane . While phenylboronic acid is commonly used in Suzuki-Miyaura couplings, this compound offers unique reactivity due to the presence of the chloro and cyclobutoxy groups, which can influence the electronic properties and steric hindrance of the molecule . This makes it a valuable reagent for specific synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H10BClN2O3 |
|---|---|
Poids moléculaire |
228.44 g/mol |
Nom IUPAC |
(4-chloro-2-cyclobutyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H10BClN2O3/c10-7-6(9(13)14)4-11-8(12-7)15-5-2-1-3-5/h4-5,13-14H,1-3H2 |
Clé InChI |
PRIUCPGQULMZQX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1Cl)OC2CCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)



![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)



![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)


![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
